(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H6O5 |

|---|---|

Molekulargewicht |

138.06 g/mol |

IUPAC-Name |

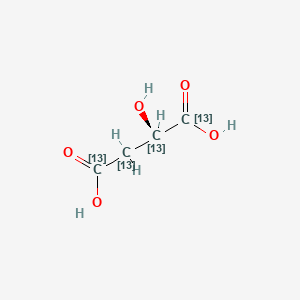

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |

InChI-Schlüssel |

BJEPYKJPYRNKOW-ROQAEYOOSA-N |

Isomerische SMILES |

[13CH2]([13C@H]([13C](=O)O)O)[13C](=O)O |

Kanonische SMILES |

C(C(C(=O)O)O)C(=O)O |

Herkunft des Produkts |

United States |

The Absolute Quantification of TCA Cycle Dynamics: A Technical Guide to (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic Acid

Executive Summary

In the realm of advanced metabolomics, isotopic tracing, and drug development, achieving absolute quantification of tricarboxylic acid (TCA) cycle intermediates is a formidable challenge. Rapid enzymatic turnover and post-extraction degradation often skew the metabolic snapshot. To solve this, analytical chemists employ (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid —commonly known as 13C4-D-malic acid [1].

By combining full carbon-13 isotopic labeling with a non-endogenous "D" enantiomeric configuration, this molecule serves as the ultimate internal standard (IS) for mass spectrometry (LC-MS/MS and GC-MS). This whitepaper details the mechanistic rationale, physical properties, and field-proven protocols for integrating this standard into robust metabolomic workflows.

Chemical Identity and Properties

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid is the unnatural stereoisomer of malic acid, where all four carbon atoms are substituted with the stable 13C isotope[1].

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |

| Common Synonyms | 13C4-D-Malic Acid, D-(+)-Malic acid-13C4 |

| Molecular Formula | 13C4H6O5 |

| Molecular Weight | 138.06 g/mol |

| Isotopic Purity | ≥99 atom % 13C |

| Stereochemistry | (2R) / D-(+) Enantiomer |

| Endogenous Counterpart | L-Malic Acid ((2S)-2-hydroxybutanedioic acid) |

The Mechanistic Advantage: Enantiomeric Orthogonality

Causality in Experimental Design: Why go through the trouble of synthesizing the D-enantiomer when 13C4-L-malate is readily available? The answer lies in enzymatic evasion .

Mammalian cellular metabolism relies exclusively on the L-enantiomer for TCA cycle progression via L-malate dehydrogenase (MDH) and fumarase[2]. During metabolite extraction—even at sub-zero temperatures—residual MDH activity can interconvert endogenous L-malate and spiked 13C4-L-malate into oxaloacetate. This leads to isotopic scrambling and signal loss.

Because D-malate is structurally orthogonal to the active site of endogenous L-MDH, it acts as a competitive inhibitor of L-malate transport but remains enzymatically inert[3]. This guarantees that the spiked IS concentration remains absolutely constant, providing a true, unshifting baseline for quantifying the highly labile endogenous L-malate pool[4].

Fig 1. Enantiomeric orthogonality prevents enzymatic degradation of the internal standard.

Self-Validating Experimental Protocol: Metabolite Extraction

To harness the full potential of 13C4-D-malic acid, the extraction protocol must rapidly quench metabolism while ensuring complete equilibration of the IS with the endogenous matrix[5]. This protocol is designed as a self-validating system, ensuring that any matrix effects are mathematically normalized.

Step-by-Step Methodology

-

Quenching and IS Spiking: Rapidly harvest tissue/cells and immediately submerge in -80°C extraction buffer (80% Methanol / 20% H₂O).

-

Causality: 80% MeOH instantly precipitates proteins (halting enzymatic activity) while efficiently solubilizing polar TCA metabolites.

-

-

Standard Addition: Spike exactly 10 μM of 13C4-D-malic acid directly into the extraction buffer prior to tissue disruption[4].

-

Causality: Adding the IS at step zero accounts for any volumetric losses, degradation, or ion suppression effects downstream. If the IS signal drops by 10% during LC-MS/MS, the endogenous signal is mathematically adjusted by the exact same factor.

-

-

Homogenization: Disrupt tissue via bead-beating or sonication on dry ice for 5 minutes.

-

Incubation: Incubate the homogenate at -80°C for 45 minutes to maximize protein precipitation.

-

Centrifugation: Spin at 17,000 × g for 30 minutes at 4°C.

-

Causality: High-speed cold centrifugation compacts the protein/lipid pellet, yielding a highly pure supernatant that protects the LC column from fouling[5].

-

-

Supernatant Recovery & Drying: Transfer the supernatant to a new vial and lyophilize (SpeedVac) to dryness.

-

System Validation (QC): Run a blank extraction (buffer + IS, no tissue) to prove the absence of endogenous background contamination. Run a standard curve titrating unlabeled L-malate against the fixed 13C4-D-malate to validate the linear response factor.

Fig 2. Metabolite extraction workflow utilizing 13C4-D-Malate as an internal standard.

Quantitative Data Presentation: LC-MS/MS Parameters

To achieve baseline separation and absolute quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is employed. The +4 Da mass shift of the 13C4-labeled standard completely resolves it from the endogenous m/z 133.0 peak, eliminating isobaric interference[6].

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters (Negative ESI)

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Endogenous L-Malate | 133.0 | 115.0 | 12 | 50 |

| 13C4-D-Malate (IS) | 137.0 | 119.0 | 12 | 50 |

(Note: The transition from 137.0 to 119.0 represents the characteristic loss of H₂O [18 Da] from the fully labeled parent ion).

Conclusion

For drug development professionals and metabolic researchers, analytical data integrity is paramount. By leveraging the enantiomeric orthogonality and mass-shifted stability of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid, researchers can establish a self-validating, highly accurate analytical system. This ensures that the quantified TCA cycle dynamics reflect true biological variance rather than artifactual sample degradation.

References

-

PubChem . "Malic Acid | C4H6O5 | CID 525". National Institutes of Health (NIH). Available at:[Link]

-

Hass, D. T., et al. (2025). "In vivo exchange of glucose and lactate between photoreceptors and the retinal pigment epithelium." eLife. Available at: [Link]

Sources

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid synthesis and purification

Technical Guide: Synthesis and Purification of (2R)-2-Hydroxy(1,2,3,4-13C4)butanedioic Acid

(D-[U-13C4]Malic Acid)

Executive Summary & Strategic Rationale

This guide details the synthesis and purification of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid (commonly referred to as D-[U-13C4]Malic Acid ).

While the (2S)-enantiomer (L-Malic acid) is the naturally occurring intermediate of the Krebs cycle, the (2R)-enantiomer (D-Malic acid) is critical in metabolic research as a non-metabolizable tracer, a probe for stereospecific enzyme kinetics (e.g., fumarase, malate dehydrogenase), and a chiral building block in drug development.

The Core Challenge: Commercially available stable isotopes are predominantly the L-(2S) form, derived from biological fermentation. The synthesis of the (2R) form requires a deliberate strategy to overcome the natural homochirality of biological precursors.

Selected Pathway: This guide prioritizes a Hydrothermal Hydration of [U-13C4]Fumaric Acid followed by Chiral Preparative HPLC .

-

Why Hydrothermal? It guarantees a racemic mixture (50:50 D:L) without requiring expensive, unstable D-specific enzymes.

-

Why HPLC? For highly valued 13C-labeled compounds ($1,000+/g), classical crystallization resolution (which has max 50% theoretical yield and high mother liquor losses) is economically inefficient. Chiral HPLC allows for near-quantitative recovery of both enantiomers.

Precursor Selection & Stoichiometry

The synthesis begins with [U-13C4]Fumaric Acid . This precursor is chosen because it is chemically symmetric; hydration at either carbon C2 or C3 results in the same isotopologue, preventing isotope scrambling issues that occur with singly-labeled precursors.

| Component | Role | Isotopologue | Source Purity Requirement |

| Fumaric Acid | Substrate | [1,2,3,4-13C4] | >99 atom% 13C |

| Water | Solvent/Reactant | Natural Abundance (16O) | HPLC Grade, Degassed |

| TFA | Catalyst (HPLC) | Natural Abundance | Spectroscopic Grade |

Synthesis Protocol: Hydrothermal Hydration

This process relies on the thermodynamic equilibrium between fumaric acid and malic acid. Under high temperature and pressure, the hydration proceeds without stereochemical control, yielding the required racemate.

Experimental Workflow

-

Preparation :

-

Dissolve 1.0 g of [U-13C4]Fumaric Acid (8.6 mmol) in 15 mL of degassed HPLC-grade water.

-

Note: Fumaric acid has low solubility at room temperature (approx. 6 g/L). The suspension will dissolve upon heating.

-

-

Reaction (Parr Reactor) :

-

Transfer the suspension to a 50 mL stainless steel autoclave (Parr reactor) lined with PTFE to prevent metal leaching.

-

Seal and heat to 150°C - 170°C for 8–12 hours .

-

Mechanism:[1] At this temperature, water acts as both solvent and nucleophile. The reaction reaches an equilibrium of approximately 60% Malic Acid : 40% Fumaric Acid.

-

-

Workup :

-

Cool the reactor to room temperature. Unreacted fumaric acid will precipitate (solubility drops drastically).

-

Filtration : Filter the supernatant (containing the soluble [U-13C4]Malic acid) through a 0.22 µm membrane.

-

Recycling: The solid precipitate is unreacted [13C]Fumaric acid. Do not discard. Dry and recycle for the next batch.

-

-

Crude Isolation :

-

Concentrate the filtrate via rotary evaporation at 40°C to yield a viscous oil/solid mixture of DL-[U-13C4]Malic acid.

-

Purification: Chiral Resolution via Preparative HPLC

This is the critical step to isolate the (2R) isomer from the racemate.

Chromatographic System Setup

-

Column : Chiralpak AD-H or Chiralpak IC (Amylose-based stationary phases are superior for hydroxy acids).

-

Dimensions : Semi-prep (10 mm x 250 mm, 5 µm).

-

Mobile Phase : Hexane : Isopropanol : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1].

-

Causality: TFA is mandatory to suppress the ionization of the carboxylic acid groups. Without TFA, peak tailing will be severe due to interaction with the silica support.

-

-

Flow Rate : 3.0 - 5.0 mL/min.

-

Detection : UV at 210 nm (carboxyl absorption).

Resolution Protocol

-

Sample Loading : Dissolve the crude DL-mixture in the mobile phase (approx. 50 mg/mL).

-

Injection : Inject 100–200 µL aliquots.

-

Collection :

-

Peak 1 : (2R)-D-[U-13C4]Malic Acid (typically elutes first on AD-H, but verify with standards).

-

Peak 2 : (2S)-L-[U-13C4]Malic Acid.

-

-

Post-Processing :

-

Combine fractions corresponding to Peak 1.

-

Evaporate solvent under vacuum.

-

TFA Removal : Co-evaporate with toluene (3x) to remove trace TFA, which can catalyze degradation or interfere with biological assays.

-

Process Visualization

The following diagram illustrates the logic flow from precursor to isolated enantiomer, highlighting the recycling loop that maximizes isotope efficiency.

Caption: Workflow for the hydrothermal synthesis and chromatographic resolution of 13C-labeled Malic Acid, emphasizing the recycling of unreacted fumarate.

Quality Control & Validation

To ensure the product meets "Drug Development" standards, the following QC metrics must be met.

| Analytical Method | Parameter | Acceptance Criteria |

| Chiral HPLC | Enantiomeric Excess (ee) | > 99.5% (2R) |

| 1H-NMR (D2O) | Chemical Purity | No peaks for Fumarate (6.5 ppm) or solvent |

| 13C-NMR | Isotopic Enrichment | Doublet/Multiplet patterns confirming 13C-13C coupling |

| Polarimetry | Specific Rotation | Positive (+), approx +26° (c=2, acetone) |

| Mass Spectrometry | M-H Ion | m/z 137.0 (M+4 vs natural 133.0) |

Self-Validating NMR Check

In 13C-NMR , the labeled carbons will split each other. Unlike natural malic acid (singlets), [U-13C4]Malic acid will show complex multiplets:

-

C1/C4 (Carboxyls) : Doublets of doublets (coupling to C2/C3).

-

C2/C3 (Methylene/Methine) : Large coupling constants (

) due to direct 13C-13C bonds. -

Validation: If you see singlets, your labeling has failed or the precursor was impure.

References

-

Cambridge Isotope Laboratories . L-Malic acid (13C4, 99%) Product Page. Retrieved from

-

Sigma-Aldrich .[2][3] L-Malic acid-13C4 Product Specification. Retrieved from

-

Vertex AI Search . Preparation of D-malic acid or derivative (Patent WO1991002808A1). Retrieved from

-

Frontiers in Plant Science . 13C-Labeled Malate and Pyruvate Respiration. Retrieved from

-

LGC Standards . DL-Malic Acid-13C4 Reference Material. Retrieved from

Sources

An In-depth Technical Guide to 13C4 L-Malic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of 13C4 L-Malic Acid in Modern Research

L-Malic acid, a dicarboxylic acid, is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms. The stable isotope-labeled form, 13C4 L-malic acid, where all four carbon atoms are replaced with the heavy isotope ¹³C, serves as an invaluable tracer for elucidating metabolic pathways and quantifying metabolite fluxes. Its use in mass spectrometry-based applications allows for the precise tracking of malate and its downstream metabolites, providing a dynamic window into cellular metabolism. This guide offers a detailed exploration of its fundamental properties to empower researchers in designing and executing robust and reproducible experiments.

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of 13C4 L-malic acid is paramount for its effective use in a laboratory setting. These properties dictate its handling, storage, and application in various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₄H₆O₅ | [1][2] |

| Molecular Weight | 138.06 g/mol | [1][3][4][5][6] |

| CAS Number | 150992-96-4 | [1][7] |

| Appearance | White to off-white solid/crystalline powder | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥97% (CP) to 98% | [3][5][6] |

| Melting Point | 101-103 °C | |

| Solubility | Readily soluble in water. Soluble in methanol, ethanol, and other polar solvents. | [8][9] |

| Mass Shift | M+4 |

Note: The exact molecular weight and purity may vary slightly between different commercial suppliers. Always refer to the certificate of analysis provided by the manufacturer.

Application in Metabolic Research: A Workflow

The primary application of 13C4 L-malic acid is as a tracer in metabolic flux analysis. The workflow typically involves introducing the labeled compound to a biological system (e.g., cell culture, animal model) and then analyzing the distribution of the ¹³C label in downstream metabolites using mass spectrometry.

Caption: A generalized workflow for a stable isotope tracing experiment using 13C4 L-malic acid.

Causality in Experimental Design

The choice of 13C4 L-malic acid as a tracer is deliberate. By providing a substrate with all carbons labeled, researchers can track the entire carbon backbone of the molecule as it is metabolized. This allows for a more comprehensive understanding of pathway dynamics compared to partially labeled tracers. The M+4 mass shift provides a clear and unambiguous signal in mass spectrometry, simplifying data analysis.

Handling and Storage: Ensuring Integrity

Proper handling and storage are crucial for maintaining the isotopic and chemical purity of 13C4 L-malic acid.

Storage:

-

Temperature: Store at -20°C for long-term stability. Some suppliers suggest storage at 2-8°C or room temperature away from light and moisture for shorter periods.[1][3][5][6][10][11] Always consult the manufacturer's recommendation.

-

Environment: Keep in a tightly sealed container in a dry and well-ventilated area.[12][13] The compound can be hygroscopic.

Handling:

-

Use personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

The compound is classified as an irritant, causing skin and serious eye irritation.[5][10]

Analytical Methodologies: A Step-by-Step Protocol

The following is a generalized protocol for the analysis of 13C4 L-malic acid and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: LC-MS Analysis of 13C Labeled Metabolites

-

Sample Preparation:

-

Quench metabolism rapidly, for example, with cold methanol.

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used for separating organic acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for detecting organic acids.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and isotopologue analysis.

-

Scan Mode: Full scan mode to detect all ions, and targeted MS/MS (or parallel reaction monitoring, PRM) to confirm the identity of metabolites and quantify isotopologues. For 13C4 L-malic acid, the precursor ion would be m/z 137.04 (M-H)⁻.

-

-

Data Analysis:

-

Use specialized software to identify peaks based on accurate mass and retention time.

-

Quantify the peak areas for different isotopologues of malate and other TCA cycle intermediates.

-

Calculate the fractional labeling to determine the contribution of the tracer to each metabolite pool.

-

Conclusion: A Versatile Tool for Scientific Discovery

13C4 L-malic acid is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with advanced analytical techniques, enable the detailed investigation of cellular metabolism. A thorough understanding of the principles outlined in this guide will facilitate the design of elegant experiments that can yield profound insights into the intricate workings of biological systems, ultimately advancing drug discovery and our understanding of human health and disease.

References

-

CAS No : 150992-96-4| Chemical Name : L-(-)-Malic Acid-13C4 | Pharmaffiliates. [Link]

-

DL-Malic Acid-13C4 | C4H6O5 | CID 71749880 - PubChem - NIH. [Link]

-

L-Malic acid (¹³C₄, 99%) - Amerigo Scientific. [Link]

-

L-malic acid - PENTA. [Link]

-

L(-)-Malic Acid - Chemwatch. [Link]

-

L MALIC ACID - Ataman Kimya. [Link]

-

Malic Acid | C4H6O5 | CID 525 - PubChem. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. isotope.com [isotope.com]

- 4. DL-Malic Acid-13C4 | C4H6O5 | CID 71749880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. L-(-)-Malic Acid-13C4 | TRC-M159507-25MG | LGC Standards [lgcstandards.com]

- 8. L-malic acid: Solubility and Benefits_Chemicalbook [chemicalbook.com]

- 9. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Malic acid (¹³C₄, 99%) - Amerigo Scientific [amerigoscientific.com]

- 11. L-(-)-Malic Acid-13C4 | 150992-96-4 [sigmaaldrich.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

In Vivo Metabolic Fate of 13C-Labeled L-Malic Acid: A Technical Guide

Executive Summary

This technical guide details the experimental and analytical frameworks for tracing the metabolic fate of 13C-labeled L-malic acid (L-malate) in vivo. While often overshadowed by glucose or glutamine tracing, 13C-malate is a high-precision probe for quantifying anaplerotic flux , pyruvate cycling , and mitochondrial-cytosolic shuttling .

This document is structured for researchers utilizing Stable Isotope-Resolved Metabolomics (SIRM) to investigate mitochondrial dysfunction, oncogenic metabolic reprogramming, and cardiac substrate flexibility.

Part 1: The Biochemistry of Malate Flux

To design a valid 13C-malate experiment, one must understand the specific bifurcation points where the tracer can divert. Unlike glucose, which enters glycolysis, L-malate enters the TCA cycle directly but faces immediate compartmentalization challenges.

Cellular and Mitochondrial Entry

L-malate is a dicarboxylic acid and does not freely diffuse across membranes.

-

Plasma to Cytosol: Uptake is mediated by dicarboxylate transporters (NaDC1/3) in the kidney and liver, and organic anion transporters (OATs) in other tissues.

-

Cytosol to Matrix: Malate enters the mitochondria primarily via the Malate-Aspartate Shuttle and the Dicarboxylate Carrier (DIC) , exchanging with phosphate or other dicarboxylates.

The Three Primary Fates

Once intracellular, 13C-malate flux is dictated by three competing enzymatic pathways:

-

Oxidation (TCA Cycle Forward Flux):

-

Pyruvate Cycling (Cataplerosis):

-

Gluconeogenesis (Liver/Kidney):

Pathway Visualization

The following diagram illustrates the divergence of 13C-Malate within the mitochondrial and cytosolic compartments.

Caption: Metabolic fate map of 13C-Malate. Blue arrow indicates entry; Green indicates TCA oxidation; Red indicates Malic Enzyme cycling.

Part 2: Strategic Tracer Selection

The choice of isotopomer dictates the biological question you can answer.

| Tracer | Target Pathway | Mechanism of Detection |

| [U-13C4] L-Malate | Total Flux / TCA Turnover | All carbons are labeled. Useful for detecting total incorporation into Citrate (M+4) and Aspartate (M+4). |

| [4-13C] L-Malate | Malic Enzyme Activity | The "Loss of Label" Strategy. If [4-13C]Malate is decarboxylated by Malic Enzyme, the 13C is released as 13CO2. The resulting Pyruvate is unlabeled (M+0) . If it goes through MDH to OAA, the label is retained. |

| [1,4-13C2] L-Malate | Symmetry Analysis | Fumarase equilibrates malate, randomizing C1 and C4 due to molecular symmetry. This tracer helps quantify fumarase exchange rates. |

Recommendation: For most "fate" studies, [U-13C4] L-Malate is the robust standard for Mass Spectrometry (LC-MS). For distinguishing Pyruvate Cycling, [4-13C] L-Malate combined with 13C-NMR or respiration analysis (measuring exhaled 13CO2) is superior.

Part 3: Experimental Protocol (In Vivo Infusion)

This protocol describes a steady-state infusion in mice, the gold standard for Metabolic Flux Analysis (MFA).

Pre-Clinical Setup

-

Subject: C57BL/6 Mice (Age 8-12 weeks).

-

Catheterization: Jugular vein catheterization is required 3-5 days prior to the experiment to allow recovery from surgery stress, which alters glucose/cortisol levels.

-

Fasting: 6-hour fast (morning) to deplete liver glycogen and stabilize baseline insulin.

Tracer Preparation[5][6]

-

Dissolve [U-13C4] L-Malic Acid (free acid) in sterile saline.

-

Critical Step: Adjust pH to 7.4 using NaOH. Injecting acidic malate will cause immediate acidosis and death.

-

Concentration: Target a 20-30% enrichment in plasma. Typical infusion rate:

.

Infusion Workflow

-

Bolus: Administer a prime bolus (

) over 1 minute to rapidly reach isotopic equilibrium. -

Continuous Infusion: Switch to continuous infusion for 90–120 minutes.

-

Why 120 mins? Malate equilibrates rapidly with OAA/Aspartate, but downstream TCA intermediates (Succinate) require longer to reach isotopic steady state (ISS).

-

-

Blood Sampling: Collect tail vein microsamples (10

L) at 0, 30, 60, 90, 120 mins to validate ISS.

Tissue Quenching (The "Freeze-Clamp" Method)

Metabolic turnover occurs in milliseconds. Traditional dissection allows ischemia-induced anaerobic glycolysis, destroying the labeling pattern.

-

Procedure:

-

Anesthetize animal (Isoflurane).

-

Expose target organ (e.g., Liver or Heart).

-

Wollenberger Clamp: Use aluminum tongs pre-cooled in liquid nitrogen (-196°C).

-

Clamp the tissue in situ (while blood is still flowing) to instantly freeze metabolism.

-

Store at -80°C.

-

Part 4: Analytical Methodologies

To read the "barcode" of 13C atoms, High-Resolution Mass Spectrometry (HR-MS) is preferred for sensitivity, while NMR provides positional specificity.

Metabolite Extraction

-

Pulverize frozen tissue under liquid nitrogen (Cryomill).

-

Add extraction solvent: 80% Methanol / 20% Water (pre-cooled to -80°C).

-

Vortex and centrifuge (14,000 x g, 4°C, 10 min).

-

Supernatant contains polar metabolites (Malate, Citrate, Aspartate).

LC-MS/MS Configuration

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for polar organic acids. (e.g., Waters BEH Amide).

-

Mode: Negative Electrospray Ionization (ESI-).

-

Target Transitions (MRM):

-

Malate:

133 -

Citrate:

191 -

Aspartate:

132

-

Part 5: Data Interpretation & Logic

The output of the MS analysis is the Mass Isotopomer Distribution (MID) . Here is how to decode it.

The Logic of Label Propagation

If you infuse [U-13C4] Malate :

-

Direct Oxidation (TCA):

-

Malate (M+4)

OAA (M+4).[5] -

OAA (M+4) + Acetyl-CoA (M+0)

Citrate (M+4) . -

Interpretation: High M+4 Citrate indicates strong forward TCA flux.

-

-

Pyruvate Cycling (Malic Enzyme):

-

Malate (M+4)

Pyruvate (M+3) + CO2 (M+1). -

Pyruvate (M+3)

Lactate (M+3) OR Alanine (M+3). -

Interpretation: Appearance of M+3 isotopologues in glycolysis intermediates (Lactate/Alanine) proves Malic Enzyme activity.

-

-

Gluconeogenesis:

-

OAA (M+4)

PEP (M+3) + CO2 (M+1). -

Interpretation: M+3 PEP leads to M+3 Glucose.

-

Visualization of Isotopomer Fate

Caption: Isotopomer transitions for [U-13C4] Malate. Note the mass shift from M+4 to M+3 during decarboxylation events (ME and PEPCK).

References

-

Alves, T. C., et al. (2015). Integrated, Step-by-Step 13C-Metabolic Flux Analysis. Nature Protocols. Link

-

Burgess, S. C., et al. (2007). Molecular mechanism of hepatic gluconeogenesis in non-diabetic humans using 13C-NMR. Cell Metabolism. Link

-

DeBerardinis, R. J., et al. (2008).[6] The biology of cancer: metabolic reprogramming fuels cell growth and proliferation. Cell Metabolism. Link

-

Fan, T. W., et al. (2012). Rationale and experimental design for in vivo 13C-tracing in cancer metabolism. Nature Reviews Cancer. Link

-

Yang, C., et al. (2014). Glioblastoma cells require glutamate dehydrogenase to survive impairments of glucose metabolism or Akt signaling. Cancer Research. Link

Sources

- 1. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. d-nb.info [d-nb.info]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isotopic Labeling with ¹³C₄-Malate for Metabolic Tracing

Abstract

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways that govern cellular function.[1][2][3] Among the various tracers employed, uniformly carbon-13 labeled L-malate (¹³C₄-malate) offers a unique vantage point for interrogating central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. This guide provides a comprehensive technical overview of the principles, experimental design, and data interpretation associated with ¹³C₄-malate-based metabolic tracing. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to unravel metabolic reprogramming in diverse biological systems, from cell culture to in vivo models. We will delve into the core concepts of anaplerosis and cataplerosis, provide detailed experimental protocols, and illustrate the expected labeling patterns of key metabolites, empowering researchers to design and execute robust isotopic labeling studies.

Introduction: The Significance of Malate as a Metabolic Tracer

The TCA cycle is a central hub of cellular metabolism, serving not only as the primary engine for ATP production through oxidative phosphorylation but also as a source of biosynthetic precursors for a multitude of cellular components.[4] The dynamic balance between the input of metabolites into the cycle (anaplerosis) and the withdrawal of intermediates for biosynthesis (cataplerosis) is critical for maintaining cellular homeostasis and supporting processes such as proliferation and differentiation.[4][5]

While ¹³C-labeled glucose and glutamine are the most commonly used tracers to probe central carbon metabolism, ¹³C₄-malate provides a distinct and complementary perspective.[6][7] Malate is a four-carbon dicarboxylic acid that directly enters the TCA cycle, allowing for a more focused investigation of the latter half of the cycle and the anaplerotic and cataplerotic fluxes connected to it.[8] Introducing ¹³C₄-malate enables researchers to trace the fate of its carbon backbone as it is metabolized within the mitochondria and cytosol, shedding light on the activities of key enzymes such as malate dehydrogenase, fumarase, and malic enzyme.[6][9]

This guide will walk you through the theoretical underpinnings and practical considerations of using ¹³C₄-malate as a metabolic tracer. We will explore how to design experiments that can effectively answer specific biological questions, from assessing the contribution of malate to TCA cycle intermediates to quantifying the activity of pyruvate carboxylase.

Theoretical Framework: Tracing the Path of ¹³C₄-Malate

Upon entering the cell, ¹³C₄-malate is transported into the mitochondrial matrix where it becomes an integral part of the TCA cycle. The journey of the four labeled carbons can be tracked through various analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to reveal the relative activities of different metabolic pathways.[10][11]

Entry into the TCA Cycle and Subsequent Transformations

Once in the mitochondria, ¹³C₄-malate (M+4) is converted to ¹³C₄-oxaloacetate (M+4) by malate dehydrogenase. This labeled oxaloacetate can then condense with acetyl-CoA to form citrate. The isotopic labeling pattern of the resulting citrate will depend on the labeling status of the acetyl-CoA pool.

-

Condensation with unlabeled acetyl-CoA (M+0): This will produce ¹³C₄-citrate (M+4).

-

Condensation with ¹³C₂-acetyl-CoA (M+2) (e.g., from ¹³C-glucose): This will result in ¹³C₆-citrate (M+6).

The subsequent steps of the TCA cycle will lead to a predictable distribution of the ¹³C label in other intermediates like α-ketoglutarate, succinate, and fumarate. Analyzing the mass isotopologue distributions (MIDs) of these metabolites provides a quantitative measure of their production from the supplied ¹³C₄-malate.[12][13]

Probing Anaplerosis and Cataplerosis

¹³C₄-malate is an excellent tool for studying the anaplerotic and cataplerotic fluxes that maintain the pool of TCA cycle intermediates.

-

Anaplerosis: The M+4 labeling of TCA cycle intermediates directly reflects the contribution of exogenous malate to the cycle. By measuring the enrichment of ¹³C in these intermediates, one can quantify the rate of malate anaplerosis.

-

Cataplerosis: The egress of labeled intermediates from the TCA cycle for biosynthetic purposes can also be tracked. For instance, the appearance of ¹³C₄-aspartate (derived from ¹³C₄-oxaloacetate) indicates the cataplerotic flux towards amino acid synthesis.[5] Similarly, the export of ¹³C₄-malate to the cytosol and its subsequent conversion to ¹³C₃-pyruvate via malic enzyme can be monitored to assess this cataplerotic route.[6]

Experimental Design and Protocols

A well-designed isotopic labeling experiment is crucial for obtaining meaningful and interpretable data. This section outlines the key considerations and provides a step-by-step protocol for a typical cell culture-based ¹³C₄-malate tracing experiment.

Key Considerations

-

Choice of Tracer Concentration: The concentration of ¹³C₄-malate should be carefully chosen to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. It is often advisable to replace the unlabeled malate in the culture medium with the labeled counterpart.

-

Labeling Duration: The time required to reach isotopic steady state, where the isotopic enrichment of metabolites becomes constant, varies depending on the metabolic pathway and the turnover rate of the metabolite pool.[12] Time-course experiments are recommended to determine the optimal labeling duration.[14]

-

Cellular Model: The metabolic characteristics of the chosen cell line or model system will influence the experimental design. Proliferating cancer cells, for example, often exhibit high rates of anaplerosis and cataplerosis.[4][15]

-

Analytical Platform: The choice between LC-MS and NMR will depend on the specific research question and the desired level of detail. LC-MS is highly sensitive for measuring MIDs, while NMR can provide positional information about the ¹³C labels.[10][11]

Experimental Workflow

The following diagram illustrates a generalized workflow for a ¹³C₄-malate tracing experiment.

Caption: A generalized experimental workflow for ¹³C-MFA.

Detailed Protocol: ¹³C₄-Malate Labeling in Adherent Cell Culture

This protocol provides a template that can be adapted for specific cell lines and experimental goals.

1. Cell Culture and Labeling:

- Culture cells in a standard growth medium until they reach the desired confluency (typically 70-80%).[16]

- Prepare the labeling medium by supplementing a base medium (e.g., DMEM without malate) with the desired concentration of ¹³C₄-L-malic acid. Ensure the medium is sterile-filtered.

- Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

- Add the pre-warmed ¹³C₄-malate labeling medium to the cells.

- Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).[16]

2. Quenching and Metabolite Extraction:

- To halt metabolic activity rapidly, place the culture plates on ice.[17]

- Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.[17][18]

- Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.[16][18][19]

- Scrape the cells from the plate in the presence of the extraction solvent and transfer the lysate to a microcentrifuge tube.[16][18]

- Vortex the tube vigorously to ensure complete cell lysis.[16]

- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[16][18]

- Carefully transfer the supernatant containing the extracted metabolites to a new tube.[16][18]

3. Sample Preparation for Analysis:

- Evaporate the extraction solvent from the metabolite samples, for instance, using a vacuum concentrator.[16]

- Resuspend the dried metabolite pellet in a solvent compatible with the analytical platform (e.g., a mixture of mobile phases for LC-MS).[18]

Data Analysis and Interpretation

The raw data from the mass spectrometer or NMR instrument requires careful processing and analysis to extract meaningful biological insights.

Mass Isotopologue Distribution (MID) Analysis

The primary output of a mass spectrometry-based tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest.[12][13] The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).[12]

Table 1: Expected Mass Isotopologues of TCA Cycle Intermediates from ¹³C₄-Malate

| Metabolite | Expected Major Labeled Isotopologue(s) | Metabolic Origin |

| Malate | M+4 | Direct labeling from tracer |

| Fumarate | M+4 | From M+4 Malate via succinate dehydrogenase |

| Succinate | M+4 | From M+4 α-ketoglutarate after one turn |

| α-Ketoglutarate | M+4 | From M+4 isocitrate |

| Citrate | M+4 | Condensation of M+4 oxaloacetate with unlabeled acetyl-CoA |

| Aspartate | M+4 | Transamination of M+4 oxaloacetate |

| Pyruvate | M+3 | Decarboxylation of M+4 malate by malic enzyme |

This table presents a simplified view. The actual MIDs will be more complex due to multiple turns of the TCA cycle and contributions from other metabolic pathways.

Correcting for Natural Isotope Abundance

It is essential to correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.[12] This correction ensures that the observed isotopic enrichment is solely due to the incorporation of the ¹³C tracer. Several software packages and algorithms are available for this purpose.[13]

Metabolic Flux Analysis (MFA)

For a more quantitative understanding of metabolic pathway activities, the corrected MIDs can be used as input for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[1][2][10] ¹³C-MFA employs computational models to estimate the rates (fluxes) of intracellular reactions that best explain the observed labeling patterns.[10] This powerful technique can provide a detailed map of cellular metabolism and identify metabolic bottlenecks or rerouting in response to genetic or environmental perturbations.[15][20]

Visualizing Metabolic Pathways with ¹³C₄-Malate

The following diagram illustrates the entry of ¹³C₄-malate into the TCA cycle and the subsequent labeling of key intermediates.

Caption: ¹³C₄-Malate metabolism in the TCA cycle.

Conclusion and Future Directions

Isotopic labeling with ¹³C₄-malate is a powerful and versatile technique for dissecting the complexities of central carbon metabolism. By providing a direct window into the TCA cycle, it complements the information obtained from more traditional tracers like glucose and glutamine. The ability to probe anaplerotic and cataplerotic fluxes with high precision makes ¹³C₄-malate an invaluable tool for studying metabolic reprogramming in a wide range of biological contexts, including cancer, metabolic disorders, and immunology.

Future advancements in analytical instrumentation, particularly in high-resolution mass spectrometry and dynamic NMR spectroscopy, will undoubtedly enhance the utility of ¹³C₄-malate tracing.[2][21][22] The integration of ¹³C-MFA with other 'omics' technologies, such as transcriptomics and proteomics, will provide a more holistic understanding of how metabolic fluxes are regulated at the systems level.[1] As our appreciation for the central role of metabolism in health and disease continues to grow, techniques like ¹³C₄-malate tracing will be at the forefront of discovery, enabling the identification of novel therapeutic targets and the development of innovative strategies to modulate metabolic pathways for therapeutic benefit.

References

-

Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Retrieved from [Link]

-

Chen, Y., et al. (2021). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PMC. Retrieved from [Link]

-

13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

-

Patt, A., et al. (2019). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PMC. Retrieved from [Link]

-

Jang, C., et al. (2018). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. Retrieved from [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

-

Unknown. (2021). Sample preparation in metabolomics. Retrieved from [Link]

-

NPTEL. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Retrieved from [Link]

-

Edison, A. S., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Retrieved from [Link]

-

Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

-

Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

-

Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Retrieved from [Link]

-

Li, A. M., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Retrieved from [Link]

-

Unknown. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. Retrieved from [Link]

-

Lehmann, M., et al. (2016). 13C-Labeled Malate and Pyruvate Respiration. Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Time course of 13 C enrichment in Krebs cycle intermediates. Neonatal.... Retrieved from [Link]

-

Palsson, B. O., & Zeng, J. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Semantic Scholar. Retrieved from [Link]

-

Burgess, S. C., et al. (2015). Integrated, step-wise, mass-isotopomeric flux analysis of the TCA Cycle. PMC. Retrieved from [Link]

-

Afshari, R., et al. (2019). Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. Retrieved from [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Retrieved from [Link]

-

Unknown. (2021). Analyzing Mass Spectrometry Imaging Data of 13 C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed. Retrieved from [Link]

-

Jiang, J., et al. (2021). 13 C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila. PMC. Retrieved from [Link]

-

ISMRM. (n.d.). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. Retrieved from [Link]

-

ResearchGate. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]

-

Gauthier, P.-P., et al. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers. Retrieved from [Link]

-

MDPI. (2023). Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5. Retrieved from [Link]

-

DSpace@MIT. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. Retrieved from [Link]

Sources

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 3. youtube.com [youtube.com]

- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isotope.com [isotope.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. 13 C-MFA helps to identify metabolic bottlenecks for improving malic acid production in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic Acid in Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Compounds in Modern Research

In the intricate world of metabolic research and drug development, understanding the precise pathways and fluxes of molecules is paramount. Stable isotope-labeled compounds have emerged as indispensable tools, offering a non-radioactive method to trace the fate of molecules in complex biological systems. Among these, (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid, a fully carbon-13 labeled form of L-malic acid, provides a powerful probe for interrogating central carbon metabolism. Its use as an internal standard for metabolite quantification is also widespread.[1][2][3] This guide provides an in-depth look at this compound, from its fundamental properties to its practical applications in the laboratory.

Core Identification and Properties

The definitive identifier for (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid is its Chemical Abstracts Service (CAS) number.

CAS Number: 150992-96-4 [3][4]

This specific CAS number distinguishes the L-isomer of malic acid, where all four carbon atoms are the heavy isotope ¹³C. This complete labeling results in a mass shift of M+4 compared to the unlabeled compound, a critical feature for its use in mass spectrometry-based applications.[5]

| Property | Value | Source |

| Synonyms | L-Malic acid-¹³C₄, (S)-(-)-2-Hydroxysuccinic acid-¹³C₄, L-Hydroxybutanedioic acid-¹³C₄ | [3] |

| Molecular Formula | HO₂¹³C¹³CH₂¹³CH(OH)¹³CO₂H | |

| Molecular Weight | 138.06 g/mol | [4] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Physical Form | Solid | |

| Storage Temperature | -20°C |

Applications in Scientific Research

The primary utility of (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid stems from its role as a tracer in metabolic flux analysis and as a robust internal standard in quantitative metabolomics.

Metabolic Flux Analysis

By introducing this labeled compound to cells or organisms, researchers can trace the flow of the ¹³C atoms through the Krebs cycle (citric acid cycle) and connected metabolic pathways.[1][2] Subsequent analysis of downstream metabolites by mass spectrometry or NMR reveals the distribution of the heavy isotopes, providing a quantitative map of metabolic activity. This is crucial for understanding disease states, drug mechanisms of action, and cellular responses to various stimuli.

Internal Standard for Quantitative Analysis

In clinical and research settings, accurate quantification of metabolites is essential. (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid serves as an ideal internal standard for the measurement of endogenous L-malic acid.[3] Since it is chemically identical to the analyte of interest but has a distinct mass, it can be spiked into a biological sample at a known concentration. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Workflow for a ¹³C Tracer Experiment

The following diagram illustrates a typical workflow for a metabolic flux experiment using (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid.

Caption: Workflow for a ¹³C metabolic tracer experiment.

Step-by-Step Protocol for Purity and Identity Verification

To ensure the integrity of experimental results, the identity and purity of the labeled compound must be verified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H spectrum should correspond to the structure of malic acid, though coupling patterns will be altered by the presence of ¹³C.

-

The ¹³C spectrum will show signals for all four carbon atoms, confirming their presence. The high isotopic enrichment can be verified by the significant reduction or absence of signals at the natural abundance chemical shifts.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound.

-

Infuse the solution directly into a high-resolution mass spectrometer or analyze via LC-MS.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at an m/z corresponding to the ¹³C₄-labeled compound (e.g., approximately 137.04 Da).

-

The observed mass should be within a few parts-per-million (ppm) of the theoretical exact mass, confirming the elemental composition. The absence of a significant signal at the m/z of the unlabeled compound (e.g., approximately 133.01 Da) confirms high isotopic purity.

-

Conclusion

(2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid, identified by CAS number 150992-96-4, is a cornerstone tool for researchers in metabolomics and drug development. Its utility as a metabolic tracer and an internal standard for quantitative analysis provides a level of precision and insight that is essential for advancing our understanding of complex biological systems. The self-validating protocols described herein ensure the scientific rigor required for high-impact research.

References

-

Amerigo Scientific. L-Malic acid (¹³C₄, 99%). [Link]

-

Cheméo. Chemical Properties of Butanedioic acid, 2,3-dihydroxy-, [S-(R,R)]- (CAS 147-71-7). [Link]

-

precisionFDA. 2-HYDROXY-3-(1-METHYLETHYL)BUTANEDIOIC ACID, (2R,3S)-. [Link]

-

U.S. Environmental Protection Agency. Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester - Substance Details. [Link]

-

PubChem. Butanedioic-1,2,3,4-13C4 acid, 2-hydroxy-, (S)-. [Link]

-

CAS Common Chemistry. Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, lead(2+) salt (1:1). [Link]

Sources

- 1. L-Malic acid (¹³C₄, 99%) - Amerigo Scientific [amerigoscientific.com]

- 2. isotope.com [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Butanedioic-1,2,3,4-13C4 acid, 2-hydroxy-, (S)- | C4H6O5 | CID 71309907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-羟基异丁酸-13C4 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

The Definitive Guide to the Safety and Handling of Isotopically Labeled Organic Acids

Executive Summary

Isotopically labeled organic acids—incorporating stable isotopes like Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), or radioisotopes like Carbon-14 (¹⁴C)—are foundational to modern drug discovery, metabolic flux analysis, and quantitative mass spectrometry (LC-MS/GC-MS)[1][2]. However, their dual-hazard profile requires rigorous handling paradigms. Researchers must mitigate not only the intrinsic chemical hazards of organic acids (corrosivity, volatility) but also the vulnerability of the isotopic label to environmental degradation (e.g., isotopic exchange) and, in the case of ¹⁴C, radiological exposure[3][4].

This whitepaper provides an authoritative, self-validating framework for the safe handling, storage, and experimental utilization of these critical compounds.

The Causality of Degradation: Why Isotopic Integrity Fails

The primary challenge in handling isotopically labeled organic acids is not just chemical decomposition, but isotopic dilution . Understanding the mechanistic causality behind label loss is critical for establishing effective laboratory protocols.

Moisture-Induced H/D Exchange in Deuterated Acids

Deuterium (²H) is widely used to improve the pharmacokinetic profiles of drugs via the Kinetic Isotope Effect (KIE), where the stronger C-D bond slows cytochrome P450-mediated oxidative metabolism[5]. However, deuterated organic acids possess labile protons (specifically the acidic -COOD group and α-protons in enolizable acids). Exposure to atmospheric moisture (H₂O) or protic solvents leads to rapid proton-deuteron exchange[1]. This converts the labeled acid back to its unlabeled form, destroying its utility as an internal standard by altering its mass-to-charge (m/z) ratio.

Photochemical and Oxidative Scrambling

Exposure to light and oxygen can induce radical formation, leading to decarboxylation or isotopic scrambling in ¹³C and ¹⁴C labeled acids. Consequently, these compounds must be stored in tightly sealed, amber containers under an inert atmosphere (Argon or Nitrogen)[3].

Mechanism of moisture-induced H/D exchange in deuterated organic acids.

Quantitative Safety and Physicochemical Data

To design appropriate safety protocols, one must differentiate between the handling requirements of stable isotopes and radioisotopes. The following table summarizes the critical parameters dictating storage and safety choices.

| Isotope Label | Type | Half-Life | Emission / Energy | Primary Vulnerability | Handling Priority |

| ²H (Deuterium) | Stable | N/A | None | H/D Exchange (Moisture) | Desiccation, Aprotic solvents[3][6] |

| ¹³C (Carbon-13) | Stable | N/A | None | Photochemical degradation | Amber vials, Inert atmosphere[3][] |

| ¹⁸O (Oxygen-18) | Stable | N/A | None | Back-exchange with H₂O | Anhydrous conditions |

| ¹⁴C (Carbon-14) | Radioactive | 5730 Years | Beta (β⁻) / 156 keV | Radiological Contamination | ALARA, Shielding, Bioassays[4] |

Radiological Safety: Handling ¹⁴C-Labeled Organic Acids

Carbon-14 is a gold standard for tracking metabolic and safety profiles in pharmaceutical development[8]. Because ¹⁴C is a beta-emitter, it presents a significant internal exposure hazard if inhaled, ingested, or absorbed through the skin[4].

The ALARA Protocol for ¹⁴C Organic Acids

Organic acids labeled with ¹⁴C (e.g., [¹⁴C]acetic acid) can be highly volatile and readily penetrate standard laboratory gloves.

-

Double Gloving: Many ¹⁴C compounds penetrate nitrile gloves over time. Handlers must wear double gloves and change the outer pair at least every 20 minutes during active handling[4].

-

Ventilation: All grinding, sieving, or aliquoting of volatile ¹⁴C-labeled materials must occur in a properly vented, HEPA/charcoal-filtered fume hood labeled "Caution Radioactive Material"[9][10].

-

Monitoring: Work areas must be lined with plastic-backed absorbent paper. Post-experiment wipe tests evaluated via Liquid Scintillation Counting (LSC) are mandatory, as portable Geiger-Mueller meters only have a ~10% detection efficiency for the weak 156 keV beta emissions of ¹⁴C[4].

Decision-making workflow for the safe handling of isotopically labeled acids.

Experimental Methodology: Preparation of Stable Isotope Internal Standards

To ensure trustworthiness and self-validation in quantitative LC-MS workflows, the preparation of stable isotope-labeled internal standards (SILIS) must prevent isotopic dilution and matrix degradation[11].

Protocol: Aliquoting and Dissolution of Deuterated/¹³C Organic Acids

Objective: Prepare a 1 mg/mL stock solution of a highly hygroscopic, isotopically labeled organic acid (e.g., ¹³C₂-Acetic Acid or Acetic Acid-d₄) without compromising isotopic purity.

Prerequisites:

-

Argon or Nitrogen gas line (moisture < 5 ppm).

-

Anhydrous, aprotic solvent (e.g., anhydrous Acetonitrile or Dichloromethane). Never use Methanol or Water for initial stock solutions of deuterated acids to prevent H/D exchange.

-

Amber glass vials with PTFE-lined silicone septa.

-

ANSI Z87.1 chemical splash goggles and chemically resistant gloves[3].

Step-by-Step Workflow:

-

Environmental Purging: Transfer the sealed vial of the labeled organic acid into a glove bag or glovebox purged with inert Argon gas. If a glovebox is unavailable, use a continuous Argon stream over the vial in a standard fume hood.

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic acid, catalyzing isotopic exchange[3].

-

Aliquoting: Using a micro-syringe (for liquids) or an anti-static micro-spatula (for solids), extract the required mass/volume.

-

Dissolution: Immediately dissolve the aliquot in the anhydrous, aprotic solvent.

-

Sealing and Storage: Transfer the stock solution to an amber vial. Blanket the headspace of the vial with Argon gas before sealing with a PTFE-lined cap.

-

Cryo-Storage: Store the sealed stock solution at -20°C. Waste generated must be segregated into clearly labeled hazardous waste containers (halogenated vs. non-halogenated) and never poured down the drain[3].

Spill Response and Waste Management

Because organic acids are inherently corrosive, and labeled variants carry additional costs and hazards, spill management must be precise.

Emergency response workflow for isotopically labeled organic acid spills.

Disposal Protocols:

-

Stable Isotopes: Dispose of as standard hazardous chemical waste according to the specific organic acid's safety data sheet (SDS).

-

Radioisotopes (¹⁴C): Must be disposed of in dedicated radioactive waste receptacles. Liquid scintillation cocktails containing ¹⁴C must be segregated from solid waste (e.g., contaminated gloves and absorbent paper)[9].

References

-

Deuterated Compounds | Stable Isotope-Labeled Standards Pharmaffiliates[Link]

-

Applications of deuteration and methods for H/D exchange ResearchGate [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges PMC - National Institutes of Health[Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis PMC - National Institutes of Health[Link]

-

Isotopic methods in the study of soil organic matter dynamics Texas A&M AgriLife[Link]

-

Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges PMC - National Institutes of Health[Link]

-

14C Nuclide Safety Data Sheet Carbon-14 LSU Health New Orleans[Link]

-

14C Nuclide Safety Data Sheet Carbon-14 HPS Chapters[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lsuhsc.edu [lsuhsc.edu]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agrilife.org [agrilife.org]

- 10. hpschapters.org [hpschapters.org]

- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution Metabolic Flux Analysis using [U-13C4] L-Malic Acid

Application Note & Protocol Guide

Abstract & Scope

While [U-13C6] Glucose and [U-13C5] Glutamine are the gold standards for central carbon metabolism, they often fail to resolve specific mitochondrial-cytosolic shuttles and anaplerotic fluxes. [U-13C4] L-Malic Acid is a high-precision tracer specifically designed to interrogate Malic Enzyme (ME) activity , the Malate-Aspartate Shuttle (MAS) , and Pyruvate Cycling .

This protocol details the end-to-end workflow for 13C-Malate MFA, from experimental design to mass spectrometric interpretation. It addresses the critical challenge of cellular permeability —the most common failure point in malate tracing—and provides a self-validating framework to ensure data integrity.

Strategic Planning: The "Go/No-Go" Checkpoints

The Permeability Barrier (Critical)

Unlike glucose, L-malate does not freely diffuse into all mammalian cells. Its uptake relies on specific dicarboxylate transporters (e.g., SLC25A11 , SLC13A2/3 ).

-

Risk: If your cell line lacks these transporters, the tracer will remain extracellular, yielding zero enrichment.

-

Validation Step: Before ordering expensive isotopes, perform a "Cold Uptake Assay":

-

Incubate cells with 5 mM unlabeled L-Malate for 1 hour.

-

Measure intracellular Malate levels via LC-MS.

-

Compare against a control (no Malate addition).

-

Decision: If intracellular Malate does not increase by >2-fold, this protocol is unsuitable for your cell model without permeabilization methods.

-

Tracer Design & Concentration

-

Tracer: L-Malic Acid [U-13C4] (Isotopic Purity >99%).

-

Concentration:

-

Spike-in Model: Add 100–500 µM 13C-Malate to existing media (minimal perturbation).

-

Substrate Replacement: Use 1–5 mM 13C-Malate in glucose-free or glutamine-free media to force malate utilization as a carbon source.

-

Mechanistic Logic & Pathway Visualization

Understanding the carbon transitions is essential for interpreting the Mass Isotopomer Distribution (MID).

Core Pathways Probed:

-

TCA Cycle Entry (Anaplerosis): Malate (M+4)

OAA (M+4) -

Malic Enzyme (Cataplerosis): Malate (M+4)

Pyruvate (M+3) + CO2 (M+1). Note: This loss of one carbon is the signature of ME activity. -

TCA Scrambling: Fumarate is symmetric. The label orientation is lost, but the mass (M+4) is retained until subsequent turns of the cycle.

Figure 1: Metabolic Fate of [U-13C4] Malate. Red arrows indicate the Malic Enzyme pathway, distinguished by the generation of M+3 Pyruvate from M+4 Malate.

Experimental Protocol

Phase A: Cell Culture & Labeling

Objective: Achieve Isotopic Steady State (ISS) without perturbing growth.

-

Seeding: Seed cells in 6-well plates (

cells/well). Culture until 70-80% confluence. -

Wash: Aspirate growth media. Wash 2x with warm PBS (removes residual unlabeled carbon).

-

Labeling Pulse:

-

Add Trace Media : DMEM (glucose/glutamine defined) + 1 mM [U-13C4] L-Malate .

-

Control: Parallel wells with unlabeled Malate.

-

-

Incubation:

-

Flux Analysis: 30 mins – 4 hours (Dynamic Phase).

-

Steady State: 24 hours (Equilibrium Phase).

-

Phase B: Metabolism Quenching & Extraction

Objective: Instantly stop enzymatic activity to preserve the metabolic snapshot.

-

Quench:

-

Place plate on a bed of Dry Ice .

-

Aspirate media immediately.

-

Wash 1x with ice-cold saline (0.9% NaCl) . Do not use PBS; phosphate interferes with LC-MS.

-

-

Extraction:

-

Add 500 µL Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C).

-

Scrape cells while on dry ice. Transfer lysate to Eppendorf tubes.

-

-

Lysis:

-

Vortex vigorously (1 min).

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer supernatant to glass LC-MS vials.

-

Analytical Method (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole (QQQ) or Orbitrap (HRAM). Mode: Negative Electrospray Ionization (ESI-). Column: Hydrophilic Interaction Liquid Chromatography (HILIC) - e.g., Waters BEH Amide.

Key MRM Transitions (Triple Quad)

| Metabolite | Precursor (Unlabeled) | Product (Quant) | Precursor (13C Label) | Interpretation |

| L-Malate | 133.0 | 115.0 | 137.0 (M+4) | Tracer Uptake Verification |

| Pyruvate | 87.0 | 43.0 | 90.0 (M+3) | Malic Enzyme Flux (Primary Readout) |

| Citrate | 191.0 | 111.0 | 195.0 (M+4) | Direct TCA Entry (via OAA) |

| Citrate | 191.0 | 111.0 | 193.0 (M+2) | Pyruvate Recycling (via PDH) |

| Aspartate | 132.0 | 88.0 | 136.0 (M+4) | Transamination (GOT1/2) |

Data Interpretation & Flux Calculation

Quality Control (QC)

-

Total Pool Size: Verify that the total abundance (Labeled + Unlabeled) of Malate and TCA intermediates is comparable between 13C-treated and Control cells. If 13C-treated pools are significantly higher, the high concentration of tracer is perturbing metabolism (non-steady state).

Calculating Malic Enzyme (ME) Flux

The ratio of M+3 Pyruvate to M+4 Malate is the direct proxy for ME activity, assuming rapid equilibration.

Distinguishing Pathways

-

M+4 Citrate: Indicates Malate entered mitochondria

OAA -

M+2 Citrate: Indicates Malate

Pyruvate (M+3) -

M+4 Aspartate: Indicates high activity of GOT1/GOT2, validating the Malate-Aspartate Shuttle.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Solution |

| Low Enrichment (<5%) in all metabolites | Poor Malate uptake (Low transporter expression). | Use a permeabilized cell protocol (saponin) or express a malate transporter (e.g., dct from bacteria). |

| High M+3 Pyruvate but Low M+4 Citrate | Cytosolic ME1 is active, but mitochondrial transport is blocked. | Check Malate-Aspartate Shuttle components (Aralar/Citrin). |

| Inconsistent Replicates | Inefficient Quenching. | Ensure plates are on dry ice before adding extraction solvent. Metabolism turns over in seconds. |

References

-

Zamboni, N., et al. (2009).[1] "13C-based metabolic flux analysis." Nature Protocols.

-

Liu, L., et al. (2016). "Malic enzyme tracers reveal hypoxia-induced switch in adipocyte NADPH pathway usage."[2][3] Nature Chemical Biology.[2]

-

Metallo, C. M., et al. (2011). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature.

-

Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

Sources

LC-MS/MS method for quantification of 13C4-malate in cell extracts

Application Note & Protocol

Quantitative Analysis of ¹³C₄-Malate in Cell Extracts Using a Stable Isotope Dilution LC-MS/MS Method

Abstract

This application note provides a comprehensive and robust method for the quantification of malate in cellular extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the precision of stable isotope dilution with ¹³C₄-malate as an internal standard, ensuring high accuracy and reproducibility. This methodology is designed for researchers, scientists, and drug development professionals investigating cellular metabolism, particularly pathways involving the Krebs cycle. We detail every critical step, from cell culture and metabolite extraction to the specifics of the LC-MS/MS instrument parameters and data analysis, providing a self-validating system for reliable quantification.

Introduction: The Central Role of Malate and the Power of Stable Isotope Dilution

Malate is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] Its concentration within the cell is a direct reflection of the metabolic state and can be perturbed by various physiological, pathological, or pharmacological stimuli. Accurate quantification of intracellular malate is therefore crucial for a deeper understanding of cellular bioenergetics and for the development of novel therapeutics targeting metabolic pathways.[2]

Traditional analytical methods for organic acids can be hampered by low sensitivity and matrix effects.[3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity and selectivity.[1] However, even with advanced instrumentation, challenges in quantification can arise from sample preparation inconsistencies and ion suppression in the mass spectrometer source.[5]

To overcome these hurdles, this protocol employs the Stable Isotope Dilution Assay (SIDA).[6] By introducing a known concentration of a stable isotope-labeled version of the analyte—in this case, ¹³C₄-malate—at the very beginning of the sample preparation process, we can correct for analyte loss during extraction and for variations in instrument response.[3][6] The labeled internal standard is chemically identical to the endogenous analyte, ensuring it behaves similarly throughout the entire workflow, but its increased mass allows it to be distinguished by the mass spectrometer.[6] This approach provides a robust and reliable method for the absolute quantification of malate.[7]

Experimental Workflow Overview

The entire process, from cell culture to final data analysis, is designed to minimize variability and ensure the integrity of the metabolic snapshot. The workflow is visualized in the diagram below.

Figure 1: A high-level overview of the experimental workflow for the quantification of ¹³C₄-malate.

Materials and Reagents

| Item | Supplier | Notes |

| Malic Acid Standard | Sigma-Aldrich | For calibration curve |

| ¹³C₄-Malic Acid | Cambridge Isotope Laboratories | Internal Standard (IS) |

| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |

| Methanol (MeOH) | Fisher Scientific | LC-MS Grade |

| Water | Fisher Scientific | LC-MS Grade |

| Formic Acid (FA) | Thermo Fisher Scientific | LC-MS Grade |

| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4, sterile |

| Cell Culture Medium & Supplements | Varies by cell line | |

| Cell Scrapers | Corning | |

| 1.5 mL Microcentrifuge Tubes | Eppendorf |

Detailed Protocols

Cell Culture and Harvesting

The initial steps of cell handling are critical for obtaining a representative metabolic profile. A minimum of 1 x 10⁶ cells is recommended to ensure that metabolite concentrations are above the limit of quantification.[8]

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

-

Experimental Treatment: Apply experimental treatments (e.g., drug compounds, altered media) for the desired duration.

-

Medium Removal: Aspirate the culture medium completely.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove any extracellular metabolites. Perform this step quickly to minimize metabolic changes.[9]

-

Cell Harvesting: It is recommended to obtain cells by scraping with a cell scraper, as enzymatic digestion with trypsin can cause membrane disruption and leakage of intracellular metabolites.[10]

Metabolite Quenching and Extraction

This is the most critical phase for preserving the intracellular metabolic state. Quenching rapidly halts enzymatic activity.[10]

-

Quenching: Immediately after the final PBS wash and aspiration, add 1 mL of ice-cold 80% methanol (MeOH:H₂O, 80:20, v/v) to each well. This solvent mixture effectively quenches metabolism and begins the extraction process.[11]

-

Internal Standard Spiking: The extraction solvent should be pre-spiked with the ¹³C₄-malate internal standard at a known concentration (e.g., 1 µM). This ensures that the IS is present from the earliest point, correcting for any subsequent sample loss.[7]

-

Scraping and Collection: Use a cell scraper to detach the cells in the quenching solution. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

-

Lysis: To ensure complete cell lysis and metabolite extraction, perform three rapid freeze-thaw cycles by alternating the tubes between a dry ice/ethanol bath and a 37°C water bath.[10]

-

Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[12]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[12]

Figure 2: Detailed step-by-step sample preparation workflow.

LC-MS/MS Analysis

The separation and detection parameters are optimized for malate, a polar organic acid.

4.3.1. Liquid Chromatography Parameters

For polar compounds like malate, reversed-phase chromatography can be challenging due to poor retention.[1] A mixed-mode or HILIC column can provide better separation.[13][14] Here, we propose a method using a C18 column with an acidic mobile phase to suppress ionization and improve retention.[15]

| Parameter | Value | Rationale |

| LC System | UHPLC System | Provides high resolution and fast analysis times. |

| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm | A standard column providing good performance for organic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and retention.[16] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.3 mL/min | Standard for this column dimension. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | |

| Gradient | 0-1 min: 2% B, 1-5 min: 2-80% B, 5-6 min: 80% B, 6.1-8 min: 2% B | A gradient to elute malate and clean the column. |

4.3.2. Mass Spectrometry Parameters

The analysis is performed on a triple quadrupole mass spectrometer, which is ideal for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[17]

| Parameter | Value | Rationale |

| MS System | Triple Quadrupole Mass Spectrometer | High sensitivity and selectivity for quantification.[17] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Malic acid readily deprotonates to form [M-H]⁻ ions. |

| Capillary Voltage | 2.5 kV | Optimized for stable spray in negative mode. |

| Source Temp. | 150°C | Standard temperature for metabolite analysis. |

| Desolvation Temp. | 500°C | Efficiently desolvates the mobile phase. |

| Gas Flow | Instrument Dependent | Optimize for best signal. |

| MRM Transitions | See Table 2 | Specific precursor-product ion pairs for selectivity. |

Table 2: MRM Transitions for Malate and ¹³C₄-Malate